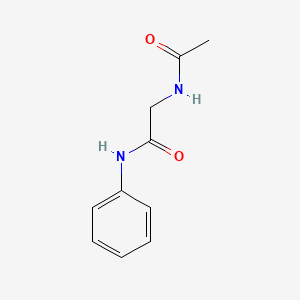

2-Acetamido-N-phenylacetamide

Description

Structure

3D Structure

Properties

CAS No. |

30764-27-3 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-acetamido-N-phenylacetamide |

InChI |

InChI=1S/C10H12N2O2/c1-8(13)11-7-10(14)12-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)(H,12,14) |

InChI Key |

WTMBVEKOTAHGAB-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NCC(=O)NC1=CC=CC=C1 |

sequence |

G |

solubility |

0.03 M |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Acetamido N Phenylacetamide and Its Derivatives

Core Synthetic Strategies for N-Phenylacetamide Derivatives

The fundamental approaches to constructing N-phenylacetamide derivatives primarily revolve around the formation of the amide bond, a key structural feature of these molecules.

Amide Bond Formation via Acetylation Reactions

A primary and widely utilized method for the synthesis of N-phenylacetamide derivatives is through acetylation. This involves the reaction of an amine with an acetylating agent. Common reagents for this transformation include acetic anhydride (B1165640) and acetyl chloride. uvic.ca The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent.

For instance, the synthesis of N-phenylacetamide can be achieved by reacting aniline (B41778) with acetic anhydride. uvic.ca To prevent side reactions, such as the oxidation of aniline derivatives, zinc dust may be employed as a catalyst. The choice of solvent can vary, with dichloromethane, ethanol, or water being commonly used for the reaction and subsequent recrystallization for purification.

A typical procedure involves reacting the corresponding aniline with an acetylating agent in an appropriate solvent. The reaction mixture is then processed to neutralize any excess reagent and isolate the crude product, which is often purified by recrystallization or column chromatography.

Nucleophilic Substitution Reactions in Phenylacetamide Synthesis

Nucleophilic substitution reactions offer another versatile route to N-phenylacetamide derivatives. This strategy often involves the reaction of a haloacetamide derivative with a nucleophile. For example, 2-azido-N-phenylacetamides can be synthesized from their corresponding anilines by first performing a chloroacetylation with chloroacetyl chloride, followed by a nucleophilic substitution with sodium azide. nih.gov

Similarly, a series of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives were synthesized by reacting 2-bromo-N-(p-chlorophenyl) acetamide with various amines at room temperature. irejournals.com The synthesis of 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide derivatives has also been achieved through a nucleophilic substitution reaction followed by a nucleophilic addition-elimination reaction, starting from indoline-2,3-dione. nih.gov

These reactions are often carried out in polar aprotic solvents like acetonitrile (B52724) under reflux conditions, and a weak base such as potassium carbonate may be used to facilitate the reaction.

Condensation Reactions for Acetamide Scaffold Assembly

Condensation reactions provide a direct method for assembling the acetamide scaffold. This can involve the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or catalyst. For example, the condensation of substituted phenyl iodoacetamide (B48618) derivatives with indolo[2,3-b]quinoxaline has been used to produce N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline. iosrphr.org

Another example is the condensation of o-phenylenediamine (B120857) with dehydroacetic acid, which yields a benzodiazepine (B76468) compound that can be further reacted with hydrazine (B178648) monohydrate to produce a pyrazole–acetamide ligand. rsc.org Additionally, condensation reactions between aldehydes and other active methylene (B1212753) compounds can lead to the formation of complex acetamide derivatives. acs.org

Advanced Synthetic Approaches and Catalytic Systems

To improve efficiency, yield, and environmental friendliness, advanced synthetic methodologies and catalytic systems have been developed for the synthesis of acetamide derivatives.

Microwave-Assisted Synthesis Techniques for Acetamide Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of acetamide derivatives. iosrphr.orgirjmets.commdpi.comjchps.com This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. irjmets.commdpi.comjchps.com

For example, the synthesis of 2-chloro-N-(3,4-dichlorophenyl) acetamide has been successfully achieved using microwave-assisted methods, which proved to be an eco-friendly and cost-effective approach. irjmets.com Similarly, various N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline have been synthesized in excellent yields with drastically reduced reaction times under microwave irradiation. iosrphr.org The synthesis of a series of new aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides also benefited from microwave irradiation, achieving good yields in minutes instead of hours. mdpi.comnih.gov

| Derivative Type | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|

| 2-chloro-N-(3,4-dichlorophenyl) acetamide | Not specified | Not specified | Not specified | irjmets.com |

| N-phenyl acetamide derivatives of indolo[2,3-b]quinoxaline | Not specified | Drastically reduced | Excellent | iosrphr.org |

| Aminopyridine, pyrrolidine, piperidine, and morpholine acetamides | 2–3 hours | A few minutes | Good | mdpi.comnih.gov |

| 2-Cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives | Not specified | Reduced | Excellent | jchps.com |

Application of Heterogeneous Catalysts in Acetamide Derivative Synthesis

Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation and potential for recycling. In the context of acetamide derivative synthesis, several solid-supported catalysts have been investigated.

Sulphate-modified multiwalled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC) have been prepared and utilized as efficient heterogeneous catalysts for the synthesis of acetamide derivatives from aromatic acids and substituted aromatic amines. nih.govresearchgate.net The catalytic activity of these materials is attributed to their surface acidity. nih.govresearchgate.net S-MC generally exhibited higher catalytic activity and gave higher yields of the respective acetamides compared to S-MWCNT, which was attributed to its higher surface acidity. nih.govresearchgate.net However, S-MWCNT demonstrated good recyclability, being used for up to five cycles with a consistent yield. nih.govresearchgate.net

Sulfonic acid-functionalized carbon-based materials have also been explored as heterogeneous catalysts for amide bond synthesis. unl.pt For instance, MWCNT-CSP (sulfonic acid-functionalized multi-walled carbon nanotubes) was found to be an efficient catalyst for the Ritter reaction between benzyl (B1604629) alcohol and acetonitrile, affording the corresponding amide in good yield. unl.pt

| Catalyst | Key Feature | Yield | Recyclability | Reference |

|---|---|---|---|---|

| S-MC | Higher surface acidity | Higher than S-MWCNT | Non-recyclable | nih.govresearchgate.net |

| S-MWCNT | Moderate surface acidity | Moderate | Up to 5 cycles | nih.govresearchgate.net |

| MWCNT-CSP | Sulfonic acid functionalization | Good | Deactivation observed after first cycle | unl.pt |

Optimization of Reaction Parameters for Yield and Purity

The efficient synthesis of 2-acetamido-N-phenylacetamide and its derivatives is highly dependent on the careful optimization of reaction parameters. Key factors that are frequently adjusted to maximize yield and purity include the choice of solvent, temperature, catalyst, and the molar ratio of reactants.

In the synthesis of related N-phenylacetamide derivatives, reaction conditions are tailored to the specific transformation. For instance, in the synthesis of 2-[4-(aryl substituted) piperazin-1-yl]-N-phenylacetamides, the reaction is carried out by refluxing the intermediates in acetonitrile with potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) for 12 hours. This specific set of conditions facilitates the coupling reaction, leading to product yields ranging from 45-66%. bioline.org.br

Similarly, the synthesis of N-aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)acetamides is optimized by refluxing the precursor, 2-chloro-N-arylacetamide, with a sulfonamide in ethanol. The addition of a catalytic amount of triethylamine (B128534) as a base is crucial, with reaction times of 4-6 hours proving effective for achieving good to excellent yields (57–97%). nih.gov

Microwave-assisted synthesis has also emerged as a powerful technique for optimizing reactions. For the preparation of 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide derivatives, microwave irradiation has been shown to reduce reaction times and improve yields and purity compared to conventional heating methods. researchgate.net

The following table summarizes optimized conditions for related acetamide syntheses, illustrating the impact of various parameters.

| Product Type | Solvent(s) | Catalyst/Base | Temperature | Time | Yield (%) |

| 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides bioline.org.br | Acetonitrile | K2CO3, KI (cat.) | Reflux | 12 h | 45–66 |

| N-Aryl-2-(4-(piperidin-1-ylsulfonyl)phenylamino)acetamides nih.gov | Ethanol | Triethylamine (cat.) | Reflux | 4–6 h | 57–97 |

| 2-(2-Acetamidophenyl)-2-oxo-N-phenylacetamide Derivatives (Microwave) researchgate.net | - | - | - | Shorter | Higher |

| [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide tandfonline.com | DCM | Pyridine (B92270) | rt | 8 h | ~90 |

| Lipase-catalyzed N-n-butyl-(2-hydroxyphenyl)acetamide conicet.gov.ar | DIPE | CAL-B Lipase (B570770) | 55 °C | - | High |

In lipase-catalyzed syntheses of substituted phenylacetamides, parameters such as the enzyme-to-substrate ratio and nucleophile concentration are critical. For the aminolysis of ethyl phenylacetates using Candida antarctica lipase B (CALB), a slight molar excess of the amine nucleophile (1.2 equivalents) and a reaction temperature of 55°C in a solvent like diisopropyl ether (DIPE) were found to be optimal. conicet.gov.ar

Investigation of Reaction Pathways and Mechanistic Aspects

Understanding the underlying reaction mechanisms is crucial for controlling the synthesis of this compound and its derivatives. This section explores how electronic and steric properties of substituents guide reactivity and how selectivity is achieved in these chemical transformations.

The reactivity of the aromatic ring in aniline and its derivatives is strongly influenced by the electronic nature of substituents. The amino group (-NH2) is a powerful activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. libretexts.orgmsu.edu However, this high reactivity can lead to undesirable side reactions like over-reaction (polysubstitution) and oxidation. libretexts.org

To control this reactivity, the amino group is often converted into an acetamido group (-NHCOCH3), as seen in acetanilide (B955). The acetyl group is electron-withdrawing, which attenuates the activating influence of the nitrogen's lone pair of electrons. msu.edupearson.com This makes the acetamido group a moderately activating, ortho-, para-directing substituent, allowing for more controlled and selective reactions. libretexts.orgmsu.edu

The electronic effects of substituents on the aromatic ring can be quantified. Electron-donating groups (EDGs) like -OH and -CH3 increase the ring's electron density and reaction rate, while electron-withdrawing groups (EWGs) like -NO2 and halogens decrease it. numberanalytics.comlibretexts.org For example, in the acylation of substituted tetrahydroquinolines, an electron-withdrawing nitro group was found to increase the stereoselectivity of the reaction, whereas an electron-donating methoxy (B1213986) group reduced it. researchgate.net

Steric hindrance, which relates to the physical bulk of substituents, also plays a critical role. Large or bulky groups can block the approach of a reactant to a specific site on the molecule. numberanalytics.com In electrophilic aromatic substitution, bulky substituents often favor substitution at the para-position over the sterically more crowded ortho-position. numberanalytics.comlibretexts.org

| Substituent Type | Electronic Effect on Aromatic Ring | Influence on Reactivity | Common Directing Effect |

| Amino (-NH2) libretexts.org | Strongly electron-donating | Strongly activating | Ortho, Para |

| Acetamido (-NHCOCH3) msu.edu | Moderately electron-donating | Moderately activating | Ortho, Para |

| Nitro (-NO2) numberanalytics.comlibretexts.org | Strongly electron-withdrawing | Strongly deactivating | Meta |

| Alkyl (-CH3) libretexts.org | Weakly electron-donating | Weakly activating | Ortho, Para |

| Halogen (-Cl, -Br) numberanalytics.com | Electron-withdrawing (inductive) | Deactivating | Ortho, Para |

Regioselectivity and stereoselectivity are fundamental concepts in the synthesis of complex molecules like derivatives of this compound. Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. khanacademy.orgmdpi.com

In the derivatization of N-phenylacetamide, the acetamido group (-NHCOCH3) acts as an ortho-, para-director for electrophilic aromatic substitution. This regioselectivity arises because the nitrogen's lone pair can donate electron density to the aromatic ring, stabilizing the intermediates (arenium ions) formed during attack at the ortho and para positions. msu.edulibretexts.org While both positions are electronically activated, the para-product is often favored due to reduced steric hindrance compared to the ortho-positions. msu.edu Computational studies on the bromination of N-phenylacetamide have explored the factors favoring the para product over the ortho product. researchgate.net

Stereoselectivity is crucial when chiral centers are present or created during a reaction. In the acylation of racemic amines with chiral acylating agents, the electronic properties of substituents can significantly influence the degree of stereoselectivity. For example, the kinetic resolution of racemic amines using N-phthaloyl-3-aryl-(S)-alanyl chlorides showed that the selectivity of the acylation increased as the electron-donating properties of a para-substituent on the acylating agent increased (e.g., OMe > H > NO2). researchgate.net This highlights the role of electronic effects in stereochemical discrimination. In some reactions, the choice of catalyst can also control the regioselectivity, for instance, determining whether an N-H or O-H insertion occurs. nih.gov

Synthesis of Key Intermediates for this compound Analogue Production

The production of analogues of this compound relies on the efficient synthesis of key chemical building blocks. These intermediates provide the core structures that can be subsequently modified to create a diverse library of compounds.

A common and crucial intermediate is 2-chloro-N-phenylacetamide . This compound is typically synthesized by reacting aniline with chloroacetyl chloride. bioline.org.brchemicalbook.com The reaction can be performed under various conditions. One method involves dissolving aniline in toluene, adding a sodium hydroxide (B78521) solution, and then adding chloroacetyl chloride dropwise while maintaining a low temperature (below 10°C). prepchem.com This procedure yields crystalline 2-chloro-N-phenylacetamide, which can be filtered off and purified. prepchem.com Another approach uses glacial acetic acid as the solvent. chemicalbook.com This intermediate serves as a versatile electrophile, ready to be coupled with various nucleophiles to introduce diversity. For example, it is reacted with substituted phenylpiperazines to synthesize potential antipsychotic agents bioline.org.br or with sulfonamides to create compounds with potential anticancer activity. nih.gov

Another important class of intermediates are N-phenylglycine and its derivatives. N-phenylglycine itself can be prepared through several routes, including the Strecker reaction from aniline, formaldehyde, and hydrogen cyanide, followed by hydrolysis. wikipedia.org An alternative synthesis involves heating chloroacetic acid with an excess of aniline in water. prepchem.com N-phenylglycine derivatives are valuable precursors for various pharmaceuticals. tandfonline.com Chemoenzymatic methods have been developed for their synthesis, for instance, by using a gold catalyst to reduce a nitrophenol followed by an enzyme-catalyzed carbene insertion. tandfonline.com

The synthesis of 2-amino-N-phenylacetamide is another key step for certain analogues. This intermediate can be prepared via catalytic hydrogenation of a corresponding nitro-precursor, using a catalyst like Palladium on carbon (Pd/C) in a solvent such as ethanol. The resulting amine can then be converted to its hydrochloride salt for improved stability and handling.

The following table outlines the synthesis of these key intermediates.

| Intermediate Name | Starting Material(s) | Key Reagents/Conditions | Typical Yield |

| 2-Chloro-N-phenylacetamide prepchem.com | Aniline, Chloroacetyl chloride | Toluene, 10% NaOH, 0-10°C | 90% |

| 2-Chloro-N-phenylacetamide chemicalbook.com | Aniline, 2-chloro-N, N-dimethylacetamide | Palladium acetate, 2,2'-bipyridine, Pivalic acid, Boron trifluoride etherate, Toluene, 120°C | 81% |

| N-Phenylglycine prepchem.com | Chloroacetic acid, Aniline | Water, 100°C | 62% |

| N-Phenylglycine Derivatives tandfonline.com | Substituted nitroarenes, Diazo compounds | Au@TiO2, Sodium borohydride, Engineered myoglobin, Water | up to 85% |

| 2-Amino-N-phenylacetamide | 2-Nitro-N-phenylacetamide (hypothetical precursor) | H2, 10% Pd/C, Ethanol, Room Temperature | 85-92% |

By synthesizing these and other core intermediates, chemists can employ modular strategies to build a wide array of this compound analogues for various research applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of a molecule by probing the magnetic properties of atomic nuclei. For 2-Acetamido-N-phenylacetamide, ¹H, ¹³C, and, for its derivatives, ¹⁹F NMR are particularly insightful.

Proton NMR (¹H NMR) is essential for identifying the different proton environments within this compound. The spectrum would display distinct signals for the protons on the phenyl ring, the two amide (N-H) groups, the methylene (B1212753) bridge (-CH₂-), and the terminal methyl (-CH₃) group.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. Their specific chemical shifts and splitting patterns would be influenced by the directing effects of the acetamido substituent. For instance, in the related compound N-phenylacetamide, the aromatic protons resonate as multiplets between 7.03 and 7.44 ppm. rsc.org The protons ortho to the nitrogen are generally shifted downfield compared to the meta and para protons.

The two N-H protons are anticipated to appear as separate broad singlets at a downfield chemical shift, likely greater than δ 8.0 ppm, a characteristic region for amide protons. nih.govthermofisher.com The exact position can be influenced by solvent and concentration due to hydrogen bonding.

A key feature would be the signal for the methylene (-CH₂-) protons, which are situated between the two amide functionalities. This environment would likely result in a singlet with a chemical shift in the range of δ 3.7 to δ 4.1 ppm, as seen in similar acetamide (B32628) structures. semanticscholar.org The terminal acetyl methyl (-CH₃) protons are expected to produce a sharp singlet further upfield, typically around δ 2.1 ppm. rsc.orgthermofisher.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | 7.0 - 7.6 | Multiplet (m) | Complex pattern due to ortho, meta, and para protons. rsc.org |

| Amide-NH (phenyl side) | > 8.0 | Broad Singlet (br s) | Chemical shift is solvent-dependent. nih.gov |

| Amide-NH (acetyl side) | > 8.0 | Broad Singlet (br s) | Distinct from the other NH proton. |

| Methylene (-CH₂-) | 3.7 - 4.1 | Singlet (s) | Positioned between two carbonyl groups. semanticscholar.org |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in this compound will give a distinct signal.

The most downfield signals are expected from the two carbonyl (C=O) carbons of the amide groups, typically appearing in the δ 168-171 ppm region. rsc.orgsemanticscholar.org Due to their different chemical environments, two separate peaks should be observable. The carbons of the phenyl ring would resonate in the δ 120-140 ppm range. The carbon atom directly attached to the nitrogen (ipso-carbon) is expected around δ 138 ppm, with the other aromatic carbons appearing at slightly higher fields. rsc.org

The aliphatic carbons—the methylene (-CH₂-) and methyl (-CH₃) groups—would be found upfield. The methylene carbon, being flanked by two electron-withdrawing amide groups, would likely resonate in the δ 40-45 ppm range. semanticscholar.org The terminal methyl carbon of the acetyl group is predicted to be the most shielded carbon, appearing around δ 24 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 168 - 171 | Two distinct signals are expected. rsc.orgsemanticscholar.org |

| Aromatic (C-N) | ~138 | Ipso-carbon of the phenyl ring. rsc.org |

| Aromatic (C-H) | 120 - 130 | Signals for ortho, meta, and para carbons. rsc.org |

| Methylene (-CH₂-) | 40 - 45 | Shielded relative to carbonyls but deshielded by adjacent nitrogen and carbonyl groups. semanticscholar.org |

While this compound itself contains no fluorine, ¹⁹F NMR is a powerful technique for studying its fluorinated analogues. The introduction of a fluorine atom or a trifluoromethyl (-CF₃) group, often on the phenyl ring, serves as a sensitive probe for conformational and electronic changes. ed.ac.uknsf.gov

For example, an analogue such as 2-Acetamido-N-(4-trifluoromethylphenyl)acetamide could be synthesized. In the ¹⁹F NMR spectrum, the -CF₃ group would give a sharp singlet. The chemical shift of this signal is highly sensitive to the local molecular environment. cdnsciencepub.com Changes in protein binding, solvent, or conformation can induce significant shifts in the ¹⁹F resonance, making it an excellent tool for interaction studies. ed.ac.uknsf.gov Thiol-reactive fluorinated tags like 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) are commonly used to label proteins, where the ¹⁹F signal reports on the protein's local environment. cdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would be dominated by characteristic absorptions from its two amide groups.

N-H Stretching: Two distinct N-H stretching bands are expected in the region of 3200-3400 cm⁻¹. One band corresponds to the N-H bond of the secondary amide, and the other to the N-H of the phenyl-substituted amide. In related structures, these peaks are observed around 3277-3294 cm⁻¹. nih.govorientjchem.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. nih.gov

C=O Stretching (Amide I): This is one of the most intense and characteristic bands in the spectrum. Since there are two different carbonyl groups, two distinct Amide I bands are expected in the range of 1650-1690 cm⁻¹. nih.govrsc.org

N-H Bending (Amide II): This band, arising from a mix of N-H bending and C-N stretching, is found around 1530-1560 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Weak-Medium |

| C=O Stretch (Amide I) | 1650 - 1690 | Strong |

| N-H Bend (Amide II) | 1530 - 1560 | Medium-Strong |

To make definitive assignments of the complex vibrational bands observed in the FT-IR spectrum, theoretical calculations are often employed. Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and normal modes of the molecule. eurjchem.comeurjchem.com

A Potential Energy Distribution (PED) analysis is then performed to quantify the contribution of each internal coordinate (e.g., C=O stretch, N-H bend, C-N stretch) to a specific calculated vibrational mode. nih.govresearchgate.net For a molecule like this compound with two amide groups, PED analysis would be crucial for several reasons:

It would unambiguously distinguish between the two different Amide I (C=O stretch) and Amide II (N-H bend) vibrations.

It helps in assigning the complex overlapping bands in the fingerprint region (below 1500 cm⁻¹), where significant mixing of vibrational modes occurs.

By comparing the theoretically calculated spectrum with the experimental one, a deeper understanding of the molecule's conformational properties and intramolecular interactions can be achieved. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₂N₂O₂, the exact molecular weight is 192.22 g/mol .

In a typical electron impact (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. The fragmentation of this compound would likely proceed through the cleavage of its amide bonds, which are generally the most labile sites. libretexts.orgsavemyexams.com

Expected Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms or carbonyl groups is a common fragmentation pathway for amides. libretexts.org

Amide Bond Cleavage: The molecule contains two amide linkages (CH₃CO-NH and -CH₂CO-NH). Scission at these points would lead to characteristic fragment ions. For instance, cleavage of the bond between the methylene group and the phenyl-amide carbonyl could yield a fragment corresponding to the N-phenylacetamide moiety or the acetamido-methyl cation.

Loss of Small Molecules: Neutral losses, such as the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetamido group, are plausible.

While detailed mass spectra and confirmed fragmentation patterns for numerous complex derivatives of N-phenylacetamide are documented in research, specific, published mass spectrometric data for the parent compound this compound remains elusive. researchgate.netnih.govresearchgate.net

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides critical insights into the electronic structure and photophysical behavior of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. uni-muenchen.delibretexts.org In this compound, the primary chromophores are the phenyl ring and the two amide carbonyl groups.

The expected electronic transitions would include:

π → π* transitions: Associated with the aromatic phenyl ring, these are typically high-intensity absorptions. The presence of amide substituents on the ring can shift the absorption maxima (λ_max). uomustansiriyah.edu.iq

n → π* transitions: Associated with the non-bonding electrons (n) on the oxygen and nitrogen atoms of the amide groups transitioning to anti-bonding π* orbitals. These transitions are generally of much lower intensity than π → π* transitions. uomustansiriyah.edu.iq

The extent of conjugation between the phenyl ring and the amide groups significantly influences the absorption spectrum. libretexts.org However, a specific experimental UV-Vis spectrum for this compound, detailing its λ_max and molar absorptivity values, is not available in the reviewed literature. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could predict the absorption spectrum, but experimental verification is required. figshare.com

Fluorescence Spectral Analysis for Emission Behavior

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. uci.edu Many aromatic amides exhibit fluorescence, and this property is highly sensitive to the molecular structure and environment.

The fluorescence behavior of this compound would depend on the nature of its lowest excited singlet state (S₁). If the S₁ state is emissive, the compound would fluoresce. The efficiency of fluorescence (quantum yield) and the emission wavelength are influenced by factors such as the presence of electron-donating or withdrawing groups and the possibility of intramolecular charge transfer (ICT). nih.gov Studies on related acetamide-chalcone derivatives show that specific substituents can induce or enhance fluorescence. nih.govmdpi.com For instance, some complex acylated aminomethylene derivatives are known to be fluorescent. beilstein-journals.org

Despite the investigation of fluorescence in many related compounds, no specific fluorescence excitation or emission spectra for this compound have been published.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in advanced technologies like optical switching and signal processing. frontiersin.org Organic molecules, particularly those with donor-π-acceptor (D-π-A) structures, can exhibit significant NLO responses. researchgate.net These properties are related to the molecular hyperpolarizability (β), which describes how the molecule's dipole moment changes under a strong electric field, such as that from a laser.

The NLO potential of this compound has not been experimentally investigated. The molecule contains donor (amide) and acceptor (carbonyl) groups linked by a short aliphatic chain and a phenyl ring, but it does not possess the extended π-conjugated system typical of high-performance NLO chromophores. researchgate.netdntb.gov.ua Research into the NLO properties of various acetamide derivatives often involves incorporating them into larger, more complex conjugated systems to enhance their response. mdpi.comresearchgate.net Without an extended π-bridge, the first-order molecular hyperpolarizability of this compound is expected to be modest. Theoretical DFT calculations could provide an estimate of its NLO properties, but experimental data from techniques like the Kurtz-Perry powder method or Z-scan analysis are necessary for confirmation. researchgate.netresearchgate.net

Crystallographic Investigations and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis

Detailed information on the molecular conformation and geometry of 2-Acetamido-N-phenylacetamide, which would be derived from single-crystal X-ray diffraction data, is not available in the public domain.

Without experimental crystallographic data, an analysis of the crystal packing arrangements of this compound cannot be conducted.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-Acetamido-N-phenylacetamide from first principles. These methods are broadly categorized into ab-initio and density functional theory approaches.

Density Functional Theory (DFT) and Ab-initio Hartree-Fock (HF) Methods

Density Functional Theory (DFT) has emerged as a popular quantum chemical method due to its balance of accuracy and computational cost. DFT calculations are based on the electron density of a molecule, which simplifies the complexity of the many-electron wavefunction. For derivatives of N-phenylacetamide, DFT methods, particularly with the B3LYP functional, have been successfully employed to investigate their structural and electronic properties. These studies often involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various molecular descriptors.

The ab-initio Hartree-Fock (HF) method is another foundational approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. While HF theory provides a good starting point, it does not fully account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. In computational studies of N-phenylacetamides, both HF and DFT methods have been utilized to analyze reactivity, with findings indicating that DFT often provides results that correlate better with experimental data. A comparative study on N-phenyl-1,2-naphthylamine highlighted that while both methods are used for geometry optimization and energetic property determination, DFT (specifically B3LYP) is often more suitable for this class of compounds.

A theoretical investigation into N-phenylacetamide derivatives highlighted the use of both DFT (with B3LYP and M06-2X functionals) and MP2 methods to scrutinize bond lengths, angles, and dihedral angles, thereby providing a comprehensive understanding of their molecular structure xisdxjxsu.asia. Furthermore, a computational study on the reactivity of N-phenylacetamides in alkaline hydrolysis employed both HF/6-31+G(d) and DFT B3LYP/6-31+G(d,p) levels of theory to predict energy changes during the reaction acs.org.

Basis Set Selection and Convergence Studies

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility in describing the electron distribution but also increase the computational demand. Common basis sets used in studies of N-phenylacetamide derivatives include the Pople-style basis sets, such as 6-31G(d) and 6-31+G(d,p), which have been shown to provide reliable results for geometry and electronic properties xisdxjxsu.asiaacs.org.

| Method | Basis Set | Application in N-phenylacetamide Derivative Studies |

| DFT (B3LYP) | 6-31G(d) | Analysis of structural and electronic properties xisdxjxsu.asia. |

| MP2 | 6-31G(d) | Computational analysis of bond lengths xisdxjxsu.asia. |

| Hartree-Fock | 6-31+G(d) | Prediction of energy changes in chemical reactions acs.org. |

| DFT (B3LYP) | 6-31+G(d,p) | Prediction of energy changes in chemical reactions acs.org. |

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. It provides a three-dimensional map of the electrostatic potential, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

For N-phenylacetamide derivatives, MESP analysis can reveal the reactive sites, such as the carbonyl oxygen, which is expected to be a region of negative electrostatic potential and thus a hydrogen bond acceptor. In a study of N-phenylacetamides, the electrostatic potential at the carbonyl carbon atom was found to be an accurate local reactivity index for alkaline hydrolysis, with a strong linear correlation to the energy changes of the rate-determining step acs.org. This demonstrates the predictive power of MESP in understanding chemical reactivity.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein.

Computational Prediction of Binding Affinities for Molecular Recognition

The binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Computational methods can predict these binding affinities, providing a valuable tool for screening potential drug candidates.

In studies of N-phenylacetamide derivatives, molecular docking simulations have been used to predict their binding affinities to various biological targets. For instance, N-phenylacetamide-2-oxoindole benzensulfonamide conjugates were docked into the active sites of human carbonic anhydrase isoforms to predict their binding conformations and affinities nih.gov. Similarly, 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were evaluated for their antidepressant activity, with molecular docking used to understand their interactions with the monoamine oxidase A (MAO-A) receptor nih.gov. These studies often report binding energies or docking scores, which are indicative of the binding affinity.

| Derivative Class | Target Protein | Predicted Binding Interaction |

| N-phenylacetamide-2-oxoindole benzensulfonamides | Carbonic Anhydrase Isoforms | Prediction of binding conformations and affinities nih.gov. |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | Monoamine Oxidase A (MAO-A) | Understanding receptor-ligand interactions nih.gov. |

| 2-(2-aryl amino) phenyl acetamide (B32628) derivatives | Cyclooxygenase-II (COX-II) | High docking scores indicating potential inhibition chemprob.org. |

| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Bacterial Proteins | Effective hydrogen bond interactions with target proteins orientjchem.org. |

Identification of Potential Interaction Sites and Modes with Macromolecules

Beyond predicting binding affinity, molecular docking can identify the specific interactions that stabilize the ligand-target complex. This includes identifying key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the ligand.

For N-phenylacetamide derivatives, docking studies have elucidated these interaction modes. In the case of carbonic anhydrase inhibitors, the docking results revealed how the substituted phenylacetamide moiety interacts with the enzyme's active site nih.gov. Similarly, for potential antidepressant compounds, molecular docking showed that active inhibitors interacted with the MAO-A active site through hydrogen bonding, π–π stacking, and hydrophobic interactions nih.gov. A study on 2-(2-aryl amino) phenyl acetamide derivatives as potential COX-II inhibitors also utilized molecular docking to compute their binding scores against the enzyme chemprob.org. These detailed interaction analyses are crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the mathematical relationships between the chemical structure of a compound and its biological activity. tandfonline.comtandfonline.com For derivatives of this compound, QSAR studies are pivotal in predicting their therapeutic potential and in designing new analogues with enhanced efficacy.

The development of robust QSAR models relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For N-phenylacetamide derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been developed to predict various biological activities, such as anti-influenza or anticancer effects. tandfonline.comnih.govresearchgate.net

2D-QSAR: These models utilize descriptors derived from the 2D representation of the molecule. Common statistical methods for building these models include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. nih.gov For instance, a 2D-QSAR model for 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors identified key descriptors influencing their activity. nih.gov The statistical quality of these models is assessed using parameters like the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive ability for an external test set (pred_r²). nih.gov

3D-QSAR: These models consider the 3D conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. tandfonline.comresearchgate.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules and correlate them with biological activity. tandfonline.com For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, 3D-QSAR models provided insights into how these fields impact their anti-influenza A virus activity. tandfonline.comresearchgate.net

Below is a table of common theoretical parameters used in QSAR modeling of N-phenylacetamide derivatives.

| Descriptor Type | Parameter Name | Description | Relevance in QSAR Models |

| Electronic | E1e | Energy of the highest occupied molecular orbital (HOMO). | Relates to the molecule's ability to donate electrons. |

| Topological | SpMin1_Bhm | Smallest atom-type E-state index for a specific atom type. | Encodes information about the electronic and topological environment of atoms. |

| Physicochemical | AVP-0 | A parameter related to molecular volume and surface area. | Describes the size and shape of the molecule. |

| Quantum Chemical | L2m | A quantum-chemical descriptor related to molecular orbital energies. | Provides information on the electronic properties of the molecule. |

| Topological | ATSC7i | A 2D autocorrelation descriptor related to atomic properties. | Captures information about the distribution of properties across the molecular structure. |

| 3D (CoMFA) | Steric Fields | Grid-based calculation of steric potential. | Indicates regions where bulky groups may increase or decrease activity. researchgate.net |

| 3D (CoMFA) | Electrostatic Fields | Grid-based calculation of electrostatic potential. | Highlights areas where positive or negative charges are favorable for activity. researchgate.net |

| 3D (CoMSIA) | Hydrophobic Fields | Grid-based calculation of hydrophobic properties. | Identifies regions where hydrophobic character is important for binding. tandfonline.com |

The true utility of QSAR models lies in their ability to translate numerical descriptors into actionable biological insights. By analyzing the contribution of each descriptor, researchers can understand the structural requirements for a desired biological effect.

For N-phenylacetamide derivatives, QSAR studies have revealed that a combination of electronic, topological, and steric features governs their activity. researchgate.net For example, in a study of anti-influenza A virus inhibitors, the selected descriptors in the 2D-QSAR model (such as AVP-0, SpMin1_Bhm, E1e, L2m, and ATSC7i) indicated the importance of specific electronic and topological characteristics for potent inhibition. tandfonline.com

Similarly, 3D-QSAR contour maps provide a visual representation of these correlations. For instance, a CoMFA analysis might generate maps showing that:

Green contours indicate regions where increased steric bulk is favorable for activity. researchgate.net

Yellow contours show areas where steric bulk is detrimental. researchgate.net

Blue contours highlight regions where a positive electrostatic potential (e.g., from an electropositive group) enhances activity. researchgate.net

Red contours indicate where a negative electrostatic potential (e.g., from an electronegative atom) is preferred. researchgate.net

These in silico insights guide the rational design of new this compound derivatives by suggesting specific modifications to the molecular structure, such as adding bulky groups or electron-withdrawing/donating substituents at precise locations to optimize biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The interaction between the HOMO of one molecule and the LUMO of another is central to the formation of new chemical bonds. wikipedia.org

The energies of the HOMO and LUMO orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters derived from quantum chemical calculations. researchgate.net

E(HOMO) is associated with the molecule's ionization potential and its capacity to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor. youtube.com

E(LUMO) relates to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor. wuxibiology.com

HOMO-LUMO Gap (ΔE = E(LUMO) - E(HOMO)) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net

For N-phenylacetamide derivatives, these parameters can be calculated using methods like Density Functional Theory (DFT). researchgate.net The table below presents hypothetical, yet representative, FMO data for this compound and a related derivative, illustrating how substitution can alter these electronic properties.

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

| This compound | -6.5 | -0.8 | 5.7 | Moderately Stable |

| 2-Acetamido-N-(4-nitrophenyl)acetamide | -7.1 | -1.9 | 5.2 | More Reactive |

Note: These values are illustrative and depend on the computational method and basis set used.

The distribution of the HOMO and LUMO electron clouds is also significant. For N-phenylacetamide, the HOMO is typically localized over the phenyl ring and the nitrogen atom, while the LUMO may be distributed over the carbonyl group and the phenyl ring, indicating the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part within the same molecule upon electronic excitation. rsc.orgresearchgate.net Molecules capable of ICT often consist of an electron-donating group linked to an electron-accepting group through a π-conjugated system. researchgate.net In this compound, the acetamido group (-NHCOCH₃) can act as an electron donor, while the phenylacetamide moiety can have acceptor characteristics, potentially allowing for ICT.

FMO analysis is crucial for understanding ICT. The process can be conceptualized as the transition of an electron from a HOMO, largely localized on the donor moiety, to a LUMO, which is predominantly localized on the acceptor moiety. nih.gov The spatial overlap and energy difference between these orbitals influence the efficiency of the ICT process. nih.gov Theoretical calculations can map the electron density distribution in the ground state (S₀) and the first excited state (S₁). A significant shift in electron density from the donor to the acceptor region upon excitation from S₀ to S₁ provides strong evidence for ICT. nih.gov

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define chemical concepts like atoms and bonds. amercrystalassn.orgwikipedia.org This approach partitions a molecule into atomic basins based on the gradient vector field of the electron density, allowing for the calculation of atomic properties. wikipedia.org

The analysis focuses on identifying critical points (CPs) where the gradient of the electron density is zero (∇ρ(r) = 0). muni.cznih.gov There are four types of stable CPs, characterized by their rank and signature:

(3, -3) CPs: Known as nuclear attractors, these CPs correspond to the position of atomic nuclei. muni.cz

(3, -1) CPs: Termed bond critical points (BCPs), their presence between two nuclear attractors indicates the existence of a bond path, which is the QTAIM definition of a chemical bond. muni.cz

(3, +1) CPs: Called ring critical points (RCPs), they are found within ring structures. muni.cz

(3, +3) CPs: Known as cage critical points (CCPs), they are located inside cage-like molecular structures. muni.cz

The properties of the electron density at the bond critical point provide quantitative information about the nature of the chemical bond. Key properties include:

The value of the electron density (ρ(r_bcp)) : This correlates with the bond order; higher values suggest stronger bonds.

The Laplacian of the electron density (∇²ρ(r_bcp)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ < 0) indicates a concentration of charge, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ > 0) signifies charge depletion, typical of closed-shell (ionic, van der Waals, or hydrogen bond) interactions. gla.ac.uk

For this compound, a QTAIM analysis would reveal BCPs for all covalent bonds (C-C, C-N, C=O, C-H, N-H). The properties at these BCPs would allow for a quantitative comparison of bond strengths and types within the molecule. For example, the C=O bond would exhibit a higher ρ(r_bcp) and a more negative ∇²ρ(r_bcp) compared to the C-C single bonds, quantifying its greater strength and covalent character.

Atoms in Molecule (AIM) Theory

The Atoms in Molecule (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds within a molecular system. uni-rostock.de The analysis of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) reveals the nature of interatomic interactions.

For this compound, AIM analysis would be expected to characterize the various bonds within the molecule. The covalent bonds, such as C-C, C-N, C-O, and C-H, would exhibit a negative value of the Laplacian of the electron density (∇²ρ(r) < 0) at the BCP, indicative of shared-shell interactions where electron density is concentrated between the nuclei. In contrast, non-covalent interactions, such as intramolecular hydrogen bonds that might form between the amide hydrogen and a nearby oxygen atom, would be characterized by a positive Laplacian (∇²ρ(r) > 0) and a small electron density value at the BCP, signifying closed-shell interactions.

Table 1: Expected AIM Parameters for Bonds in this compound

| Bond Type | Expected Sign of ∇²ρ(r) | Nature of Interaction |

| C=O | Negative | Covalent, Shared-shell |

| C-N | Negative | Covalent, Shared-shell |

| C-C (aromatic) | Negative | Covalent, Shared-shell |

| C-C (aliphatic) | Negative | Covalent, Shared-shell |

| N-H | Negative | Covalent, Shared-shell |

| C-H | Negative | Covalent, Shared-shell |

| Intramolecular H-bond | Positive | Non-covalent, Closed-shell |

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a tool used in computational chemistry to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. niscpr.res.in The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons.

In this compound, ELF analysis would reveal distinct basins of high electron localization. For instance, high ELF values would be anticipated in the regions of the C=O double bonds, the C-N and C-C single bonds, and the C-H bonds, clearly delineating the covalent framework of the molecule. Furthermore, localization corresponding to the lone pairs of electrons on the oxygen and nitrogen atoms would be visible. The delocalized π-system of the phenyl ring would be characterized by a less localized ELF basin compared to the single bonds.

Reduced Density Gradient (RDG) and Localized Orbital Locator (LOL) Analysis

The Reduced Density Gradient (RDG) is a method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. researcher.liferesearchgate.net By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density (sign(λ₂)ρ), different types of interactions can be distinguished. Strong attractive interactions, like hydrogen bonds, appear as spikes in the low-gradient, negative sign(λ₂)ρ region. Weak van der Waals interactions are found in the low-gradient, near-zero sign(λ₂)ρ region, while strong repulsive interactions are located in the low-gradient, positive sign(λ₂)ρ region. For this compound, RDG analysis would be instrumental in identifying potential intramolecular hydrogen bonds and other weak interactions that contribute to its conformational stability.

The Localized Orbital Locator (LOL) provides another perspective on electron localization, offering a clear visual representation of bonding and lone pair regions. niscpr.res.inresearchgate.net LOL analysis of this compound would complement the ELF results, showing areas of high electron localization in the covalent bonds and around the heteroatoms with lone pairs.

FUKUI Function Analysis for Reactivity Prediction

The Fukui function is a local reactivity descriptor derived from conceptual Density Functional Theory (DFT) that helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.netsapub.org The Fukui function, ƒ(r), indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

There are three main types of condensed Fukui functions:

ƒ⁺(r) for nucleophilic attack (attack by an electron donor), which identifies the best site for accepting an electron.

ƒ⁻(r) for electrophilic attack (attack by an electron acceptor), which indicates the most favorable site for donating an electron.

ƒ⁰(r) for radical attack.

For this compound, Fukui function analysis would predict the reactivity of different atomic sites. It is expected that the oxygen atoms of the carbonyl groups would be susceptible to electrophilic attack due to their high electron density (lone pairs). Conversely, the carbonyl carbon atoms would likely be the primary sites for nucleophilic attack. The analysis would also provide insights into the reactivity of the phenyl ring, indicating the positions most susceptible to electrophilic substitution.

Table 2: Predicted Reactive Sites in this compound based on Fukui Function Analysis

| Atomic Site | Expected Type of Attack | Rationale |

| Carbonyl Oxygen | Electrophilic | High electron density from lone pairs. |

| Carbonyl Carbon | Nucleophilic | Electron deficient due to the electronegative oxygen. |

| Phenyl Ring | Electrophilic | π-electron system can donate electrons. |

| Amide Nitrogen | Electrophilic | Lone pair of electrons. |

Molecular Interactions and Supramolecular Chemistry of 2 Acetamido N Phenylacetamide Analogues

Characterization of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Hydrogen bonds are a defining feature of the molecular structure of N-phenylacetamide derivatives, significantly influencing their conformation and crystal packing. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed, creating complex networks that stabilize the solid-state structure.

Intramolecular Hydrogen Bonds: Intramolecular hydrogen bonds (IMHBs) can form between a hydrogen bond donor and an acceptor within the same molecule, leading to a more rigid, planar conformation. nih.gov For instance, in 2-chloroacetamide, an intramolecular hydrogen bond is formed between the chlorine atom and the nearest hydrogen atom of the amide group. nih.gov The formation of IMHBs can "mask" polar groups, which may facilitate the passage of molecules through low-dielectric environments like biological membranes. nih.govsemanticscholar.org The presence and strength of these bonds depend on the specific substituents and their positions on the molecule, which can create favorable ring-like structures. nih.gov In some cases, there is a competition between the formation of intramolecular and intermolecular hydrogen bonds, with the resulting structure depending on a delicate energetic balance influenced by the molecular environment. nih.govmdpi.com

Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds are the primary drivers for the assembly of N-phenylacetamide analogues into larger structures. The classic N-H···O hydrogen bond between the amide groups is a ubiquitous and robust interaction in these systems. iucr.org This interaction typically leads to the formation of one-dimensional chains or tapes. For example, in the crystal structure of acetanilide (B955), molecules are linked into chains by N-H···O hydrogen bonds. researchgate.net These chains can be further organized through weaker C-H···O or other interactions. The geometry of the amide group is influenced by intermolecular hydrogen bonding; a twisting of the secondary amide group with respect to the phenyl ring can be observed upon the formation of these bonds. researchgate.net In the solid state, N-methylacetamide, a related compound, forms a hydrogen bond network primarily consisting of linear chains, which show some resemblance to protein beta-sheets. nih.gov

The interplay between different types of hydrogen bonds can lead to complex structural motifs. For example, in certain complex carboxamides, one amide NH group may form an intramolecular bond while another forms an intermolecular link, and this pattern can be reversed in a chemically similar molecule, leading to different crystal packing. nih.gov

| Compound | Hydrogen Bond Type | Observed Motif/Interaction | Reference |

|---|---|---|---|

| Acetanilide | Intermolecular N-H···O | Forms chains of molecules, influencing the planarity of the amide group. | researchgate.net |

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Intermolecular N-H···O and C-H···O | N-H···O bonds form C(4) chains, which are interlinked by C-H···O contacts forming R22(10) rings. | iucr.org |

| 2-Chloroacetamide | Intramolecular N-H···Cl | A hydrogen bond forms between the chlorine atom and the nearest amide hydrogen. | nih.gov |

| N-methylacetamide (liquid) | Intermolecular N-H···O | Forms a network of linear chains, stabilized by weak methyl-donated hydrogen bonds. | nih.gov |

| (3S,4aS,8aS)-2-[(2R,3S)-3-(2,5-X2-benzamido)-2-(2,5-X2-benzoyloxy)-4-phenylbutyl]-N-tert-butyldecahydroisoquinoline-3-carboxamides | Intramolecular and Intermolecular N-H···O | Demonstrates competing hydrogen bond patterns where one analogue forms an intramolecular N-H···O link and the other forms an intermolecular N-H···O link with the same functional group. | nih.gov |

Analysis of Aromatic Interactions and π-π Stacking

Alongside hydrogen bonding, aromatic interactions, particularly π-π stacking, play a crucial role in the crystal engineering of 2-Acetamido-N-phenylacetamide analogues. mdpi.com These non-covalent interactions occur between aromatic rings and contribute significantly to the stabilization of the crystal lattice. mdpi.comresearchgate.net

The geometry of π-π stacking can vary, with the most common arrangements being face-to-face, edge-to-face (T-shaped), and offset-stacked conformations. nih.gov Quantum chemical calculations often indicate that T-shaped and offset-stacked conformations are energetically more favorable due to reduced electron repulsion compared to a direct face-to-face arrangement. nih.gov The specific conformation adopted is influenced by factors such as the presence of substituent groups on the aromatic rings, which can alter the electronic distribution and steric environment. nih.govworldscientific.com

| Compound | Interaction Geometry | Centroid-to-Centroid Distance (Å) | Role in Crystal Packing | Reference |

|---|---|---|---|---|

| N-[4-(4-Nitrophenoxy)phenyl]acetamide | Offset Stacked | 3.5976 | Links molecules along the crystal axis. | iucr.org |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | Offset Stacked (between inversion-related molecules) | Not specified | Contributes to the overall crystal packing. | iucr.org |

| General Phenyl-Phe interactions | T-shaped | 5.0 - 5.6 | A prevalent conformation in protein-ligand interactions. | nih.gov |

| N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide | C-H···π and C-O···π | 3.4784 - 3.7922 | Energy framework analysis shows these dispersive interactions are a major stabilizing force in the crystal. | mdpi.com |

Investigation of Host-Guest Chemistry with Designed Receptors

The ability of N-phenylacetamide derivatives to act as guest molecules in complexation with macrocyclic hosts is a key area of supramolecular chemistry. This host-guest chemistry is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Designed receptors, such as cyclodextrins and calixarenes, provide pre-organized cavities that can selectively bind guest molecules.

Cyclodextrins (CDs), which are cyclic oligosaccharides, are particularly well-studied hosts. mdpi.com They possess a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar moieties, like the phenyl group of N-phenylacetamide analogues, in aqueous solutions. nih.govchemrxiv.org The binding of a guest molecule within the CD cavity can alter its physicochemical properties, such as solubility. The stability of these host-guest complexes is influenced by the size and shape complementarity between the host cavity and the guest molecule. mdpi.comnih.gov For example, β-cyclodextrin is known to form highly stable inclusion complexes with adamantyl derivatives, which can be considered analogues for bulky guest molecules. mdpi.com

Beyond cyclodextrins, other synthetic macrocyclic receptors have been designed for the selective recognition of amide-containing guests. nih.goviupac.org These receptors often incorporate hydrogen bonding motifs that are complementary to the amide functionality. iupac.org For instance, macrocycles containing isophthalamide or dipicolinamide units can bind anions and neutral molecules through a network of hydrogen bonds. iupac.org The pre-organization of the binding sites within the macrocycle, a concept known as the "macrocyclic effect," often leads to stronger and more selective binding compared to analogous acyclic receptors. iupac.org The binding process can be studied using techniques such as NMR titration and isothermal titration calorimetry (ITC) to determine the stoichiometry, binding affinity, and thermodynamic parameters of the host-guest complexation.

Principles of Self-Assembly for N-Phenylacetamide Derivatives

The self-assembly of N-phenylacetamide derivatives into ordered supramolecular structures is governed by the principles of molecular recognition and the cooperative action of multiple non-covalent interactions. The final architecture is the result of a thermodynamic equilibrium that favors the most stable arrangement of molecules.

The primary interactions driving the self-assembly of these molecules are the highly directional and specific N-H···O hydrogen bonds, which typically form one-dimensional chains. researchgate.net The subsequent organization of these chains into higher-order structures is then directed by weaker, less directional forces, such as π-π stacking, C-H···π interactions, and van der Waals forces. iucr.orgmdpi.com

The substitution pattern on the phenyl ring and the acetamido group plays a critical role in modulating these interactions and, consequently, the resulting supramolecular structure. Substituents can introduce new interaction sites (e.g., a halogen atom for halogen bonding), alter the electronic properties of the aromatic ring to influence π-π stacking, or create steric hindrance that favors one packing arrangement over another. rsc.org For example, the introduction of fluorine atoms can lead to the formation of C-H···F and C-F···π interactions, which generate different packing motifs compared to their non-fluorinated counterparts. rsc.org

By systematically modifying the molecular structure of N-phenylacetamide derivatives, it is possible to control the self-assembly process and engineer crystalline materials with desired topologies and properties. The predictable nature of the N-H···O amide chain motif makes these compounds excellent building blocks for crystal engineering and the design of functional organic materials.

Structure Activity Relationship Sar Studies of 2 Acetamido N Phenylacetamide Derivatives

Design Principles for Substituted Phenylacetamide Derivatives

The design of novel phenylacetamide derivatives is guided by established principles that leverage both computational and empirical data to predict and enhance biological activity.

Rational drug design for phenylacetamide derivatives often begins with a "hit" molecule, identified through screening or computational studies, which is then chemically modified to improve its desired pharmacological effects. nih.gov This process involves altering the core phenylacetamide scaffold to enhance interactions with biological targets. nih.gov

One common strategy is the "tail approach," where different molecular fragments are added to the main scaffold. nih.gov This method investigates how these new fragments, or "tails," interact with the active site of a target enzyme or receptor, which can modulate both the potency and selectivity of the compound. nih.gov For instance, a hit molecule identified from a database might have its pyridine (B92270) ring replaced with a benzene (B151609) ring to improve π–π stacking interactions with a target protein. nih.gov Computational techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking are integral to this process, helping to predict how structural changes will affect binding affinity and biological activity before synthesis is undertaken. nih.gov

The goal of these scaffold modifications is to optimize features essential for activity, which often include a combination of hydrogen bond donors, hydrophobic regions, and aromatic features that facilitate key interactions like H-bonding and π–π stacking within the receptor's active site. nih.gov

The electronic properties of substituents attached to the phenyl ring of phenylacetamide derivatives play a critical role in their chemical reactivity and biological interactions. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the molecule's properties.

Studies have shown that for certain biological targets, the presence of EWGs on the phenyl ring is more favorable for activity than EDGs. nih.gov For example, in a series of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates, derivatives with electron-withdrawing substituents like bromine (Br) and chlorine (Cl) showed enhanced inhibitory activity compared to those with electron-donating moieties like methoxy (B1213986) (OCH₃). nih.gov This suggests that modifying the electronic nature of the phenyl ring can fine-tune the compound's interaction with its target.

Synthetic Strategies for Analogues and Libraries

The generation of phenylacetamide analogues and libraries for SAR studies relies on versatile and efficient synthetic methodologies that allow for the systematic introduction of diverse chemical functionalities.

Halogens such as fluorine, chlorine, and bromine are frequently incorporated into the phenylacetamide scaffold to modulate biological activity. The synthesis of these halogenated derivatives is often straightforward. A common route involves the reaction of an appropriately halogenated aniline (B41778) with chloroacetyl chloride to form a 2-chloro-N-(halophenyl)acetamide intermediate. nih.govekb.eg This intermediate can then be used in subsequent reactions to build the final molecule.

The introduction of halogens can have a profound impact on the compound's properties. For instance, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the presence and position of a halogen on the benzene ring influenced antibacterial activity. The activity trend observed was 4-Fluoro > 4-Chloro > 4-Bromo, indicating that a 4-fluoro substituted benzene ring was most beneficial for the desired biological effect. mdpi.com Similarly, in another study on cytotoxic agents, a compound with an ortho-chlorine moiety on the phenyl ring was found to be the most active derivative against HeLa cells. ijcce.ac.ir

| Compound ID | Substituent | Biological Activity Metric | Reference |

|---|---|---|---|

| A1 | 4-Fluorophenyl | Antibacterial EC50: 156.7 µM | mdpi.com |

| A4 | 4-Chlorophenyl | Antibacterial EC50: 198.5 µM | mdpi.com |

| A7 | 4-Bromophenyl | Antibacterial EC50: 213.9 µM | mdpi.com |

| 8a | 2-Chlorophenyl | Cytotoxicity IC50 (HeLa): 1.3 µM | ijcce.ac.ir |

| 3c | 4-Bromophenyl | hCA II Inhibition KI: 10.3 nM | nih.gov |

Incorporating heterocyclic rings into the 2-Acetamido-N-phenylacetamide structure is a key strategy for creating novel analogues with diverse pharmacological profiles. Heterocycles can introduce new hydrogen bonding sites, alter lipophilicity, and provide rigid scaffolds that can orient other functional groups for optimal target interaction.

Thiazole (B1198619): Thiazole moieties are often introduced by condensing a thiourea (B124793) derivative with an α-halocarbonyl compound. mdpi.comnih.gov For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized by reacting aryl thioureas with various α-bromophenylethanones. mdpi.comnih.gov These compounds have shown promising antibacterial and cytotoxic activities. mdpi.comijcce.ac.ir

Indole (B1671886): The indole ring system can be incorporated by reacting isatin (B1672199) (indole-2,3-dione) with a 2-chloro-N-phenylacetamide derivative in the presence of a base like potassium carbonate. nih.gov This approach has been used to synthesize isatin-N-phenylacetamide based sulfonamides that act as potent carbonic anhydrase inhibitors. nih.gov

1,2,3-Triazole: The 1,2,3-triazole ring is typically formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. rsc.org This involves reacting a terminal alkyne with an organic azide. For instance, N-phenylacetamide-incorporated 1,2,3-triazoles can be synthesized by reacting various (prop-2-yn-1-yloxy)benzenes with 2-azido-N-phenylacetamides. rsc.org

Pyridine: Pyridine-containing derivatives can be synthesized through multi-component reactions like the Hantzsch reaction. tandfonline.com Novel 1,4-dihydropyridine (B1200194) derivatives linked to a phenoxy-N-arylacetamide have been successfully synthesized using this method. tandfonline.com

Modifying the phenoxy and amino groups of the this compound core structure provides another avenue for generating chemical diversity and optimizing biological activity.

Phenoxy Modifications: Phenoxy acetamide (B32628) derivatives are synthesized by reacting substituted phenols with a suitable haloacetamide, such as 2-chloro-N-phenylacetamide. nih.gov The nature of the substituent on the phenoxy ring can significantly influence the pharmacological profile. Studies have shown that halogen-containing phenoxy derivatives can enhance anti-inflammatory activity, while those with nitro groups may exhibit anticancer and analgesic properties. nih.gov

Amino Modifications: The amino group of the acetamide linkage can also be a target for modification. For example, novel heterocyclic amides have been synthesized by reacting heterocyclic amines with substituted phenylacetic acids using a coupling agent like EDC.HCl. researchgate.net The structure-activity relationship of these compounds revealed that the nature of both the heterocyclic amine and the substituent on the phenylacetic acid moiety were crucial for their analgesic and anti-inflammatory activities. researchgate.net

| Compound Class | Key Heterocycle/Substituent | Synthetic Precursor | Synthetic Reaction | Reference |

|---|---|---|---|---|

| Arylthiazole Derivatives | 4-Aryl-1,3-thiazole | Aryl thiourea & α-bromophenylethanone | Condensation | mdpi.com |

| Isatin Conjugates | Indole-2,3-dione | Isatin & 2-chloro-N-phenylacetamide | Nucleophilic Substitution | nih.gov |

| Triazole Derivatives | 1,2,3-Triazole | Alkyne & 2-azido-N-phenylacetamide | Click Chemistry (CuAAC) | rsc.org |

| Phenoxy Derivatives | Substituted Phenoxy | Substituted phenol (B47542) & 2-chloro-N-phenylacetamide | Williamson Ether Synthesis | nih.gov |

| Heterocyclic Amides | Pyrazine, Pyrimidine | Heterocyclic amine & Phenylacetic acid | Amide Coupling (EDC.HCl) | researchgate.net |

Theoretical and Computational Approaches to SAR

The exploration of Structure-Activity Relationships (SAR) for this compound derivatives has been significantly advanced by theoretical and computational methods. These approaches allow for the rational design of novel compounds and provide a deeper understanding of the molecular features governing their biological activity.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries have become indispensable tools in the early stages of drug discovery for identifying promising derivatives of this compound. These computational techniques enable the rapid evaluation of large numbers of molecules for their potential to interact with a specific biological target, thereby prioritizing candidates for synthesis and further testing.

A common approach involves pharmacophore-based virtual screening. For instance, in the development of monoamine oxidase A (MAO-A) inhibitors, a pharmacophore model with features for a donor, two hydrophobic groups, and one aromatic ring (DHHR) was developed from a set of known inhibitors nih.gov. This model was subsequently used to screen a large chemical database, leading to the identification of promising hits. One such hit, ZINC09307121, served as a scaffold for the design of a new series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives nih.gov. The process involved filtering thousands of molecules based on their fit to the pharmacophore model, followed by activity prediction using a 3D-QSAR model and docking studies to refine the selection nih.gov.

Similarly, virtual screening has been employed to identify potential inhibitors for other targets. For example, computational methods like ultrafast docking, classical docking, and pharmacophore-based searches have been used to find chemical probes that bind to Angiotensin-Converting Enzyme 2 (ACE2) nih.gov. Ligand-based pharmacophore models can be constructed from known active compounds to search for novel structures with similar interaction features nih.govresearchgate.net. This strategy allows for the efficient exploration of chemical space to design libraries of derivatives with a higher probability of biological activity.